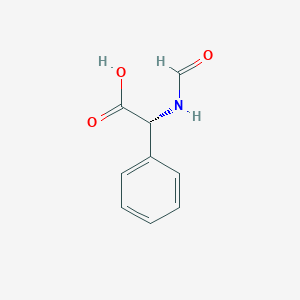
Formyl-D-Phenylglycin
Übersicht
Beschreibung
Formyl-D-phenylglycine is a derivative of phenylglycine, a non-proteinogenic aromatic amino acid that is significant in the field of medicinal chemistry and is found in a variety of peptide natural products, including glycopeptide antibiotics. The compound has garnered attention due to its role in the biosynthesis and structural features of certain antibiotics and its utility in the pharmaceutical industry, especially in the synthesis of semi-synthetic penicillins and cephalosporins (Al Toma et al., 2015).
Synthesis Analysis
Formyl-D-phenylglycine can be synthesized through metabolic engineering, utilizing pathways derived from bacteria to convert phenylpyruvate through several enzymatic steps into D-phenylglycine. This process involves the enzymes hydroxymandelate synthase, hydroxymandelate oxidase, and a stereoinverting aminotransferase, with genes sourced from different microorganisms for optimal production (Müller et al., 2006).
Molecular Structure Analysis
The molecular structure of Formyl-D-phenylglycine and its derivatives can be characterized by techniques such as X-ray crystallography, demonstrating features like wavy layer structures in inclusion compounds and specific arrangements of molecular groups that facilitate chemical interactions (Akazome et al., 2002).
Chemical Reactions and Properties
Formyl-D-phenylglycine is involved in various chemical reactions, especially in biocatalytic processes. It serves as a precursor or an intermediate in the synthesis of other compounds. Enzymes such as aminotransferases can catalyze the transamination reactions, which are crucial for producing D-phenylglycine enantiomerically pure forms used in pharmaceutical applications (Wiyakrutta & Meevootisom, 1997).
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Formyl-D-Phenylglycin wird in der Proteomik-Forschung als biochemisches Werkzeug verwendet. Seine Rolle bei der Untersuchung von Proteinstrukturen und -funktionen ist aufgrund seiner Beteiligung an der Peptidsynthese von entscheidender Bedeutung .
Medizin
In der medizinischen Forschung wurde this compound als Lieferwerkzeug zur Verbesserung der Absorption von Medikamenten wie L-Dopa untersucht, das zur Behandlung der Parkinson-Krankheit eingesetzt wird. Die Verbindung erhöht die orale Bioverfügbarkeit solcher Medikamente und trägt damit maßgeblich zu pharmakokinetischen Studien bei .
Landwirtschaft
Der Agrarsektor profitiert von this compound durch dessen Vorkommen in Peptid-Naturstoffen. Diese Peptide besitzen Bioaktivitäten, die für den Pflanzenschutz und die Steigerung des Pflanzenwachstums genutzt werden können und die Vielseitigkeit der Verbindung in der landwirtschaftlichen Biotechnologie aufzeigen .
Materialwissenschaften
In den Materialwissenschaften werden this compound-Derivate auf ihre potenzielle Verwendung als Photoinitiatoren in der Mehrphotonenlithographie untersucht. Diese Anwendung ist entscheidend für die Entwicklung von hochauflösenden 3D-Drucktechnologien .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften nutzt this compound bei der Synthese von Nanomaterialien zur Verbesserung der Umwelt. Diese Anwendungen reichen von der Produktion sauberer Energie bis hin zur Wasseraufbereitung und unterstreichen die Rolle der Verbindung bei der nachhaltigen Entwicklung .
Biochemie
This compound ist in der Biochemie für die Synthese von nicht-proteinogenen Aminosäuren von Bedeutung. Diese Aminosäuren sind essenziell für die Produktion bioaktiver Naturstoffe, darunter verschiedene Antibiotika und cyclische Peptide .
Pharmakologie
Pharmakologische Anwendungen von this compound umfassen seine Verwendung als Prodrug, um den Transport von Therapeutika über biologische Membranen zu erleichtern. Dadurch wird die Wirksamkeit von Medikamenten durch die Verbesserung ihrer systemischen Bioverfügbarkeit gesteigert .
Analytische Chemie
In der analytischen Chemie ist this compound eine wertvolle Verbindung für die Entwicklung neuer analytischer Methoden. Seine Eigenschaften werden in Techniken wie Chromatographie und Massenspektrometrie zur Analyse komplexer biologischer Proben genutzt .
Wirkmechanismus
Target of Action
Formyl-D-phenylglycine is a biotransformation product of formaldehyde and phenylalanine . It has been shown to be an efficient, cross-linked enzyme with optimal catalytic activity . The primary target of Formyl-D-phenylglycine is the Formyl Peptide Receptor 2 (FPR2/ALX) , a human G protein-coupled receptor .
Mode of Action
Formyl-D-phenylglycine interacts with its target, the FPR2/ALX, which is capable of binding specialized pro-resolving mediators (SPMs) and participates in the resolution process . This receptor has been implicated in several inflammatory diseases . The interaction of Formyl-D-phenylglycine with FPR2/ALX can modulate both pro- and anti-inflammatory responses .
Biochemical Pathways
Formyl-D-phenylglycine is involved in the L-phenylalanine pathway . The stereo-inverting D-phenylglycine aminotransferase (D-PhgAT), isolated from Pseudomonas stutzeri ST-201, catalyses the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine (D-Phg) . This pathway allows the synthesis of enantiopure aromatic D-amino acids at a preparative scale .
Pharmacokinetics
It’s known that formyl-d-phenylglycine is a biotransformation product of formaldehyde and phenylalanine , suggesting that it may be metabolized in the body
Result of Action
The molecular and cellular effects of Formyl-D-phenylglycine’s action are largely dependent on its interaction with the FPR2/ALX receptor . By binding to this receptor, Formyl-D-phenylglycine can modulate both pro- and anti-inflammatory responses , potentially influencing a range of cellular processes related to inflammation.
Action Environment
The action of Formyl-D-phenylglycine can be influenced by various environmental factors. For instance, the presence of other ligands in the environment can affect the binding of Formyl-D-phenylglycine to the FPR2/ALX receptor . Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of Formyl-D-phenylglycine.
Eigenschaften
IUPAC Name |
(2R)-2-formamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYHYHSDPMHRA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426713 | |
| Record name | Formyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10419-71-3 | |
| Record name | Formyl-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



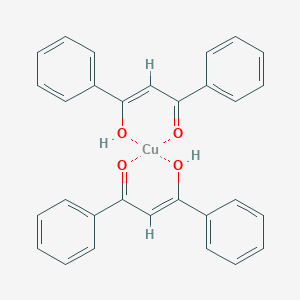
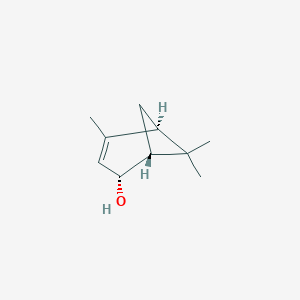
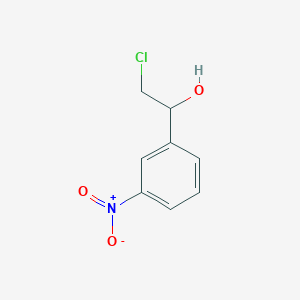
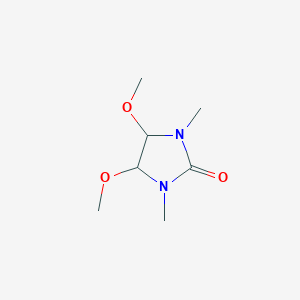
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)



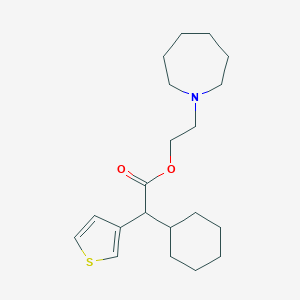
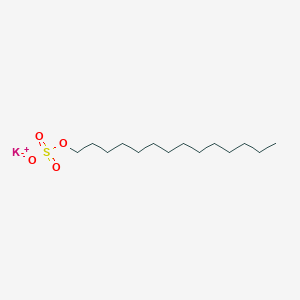
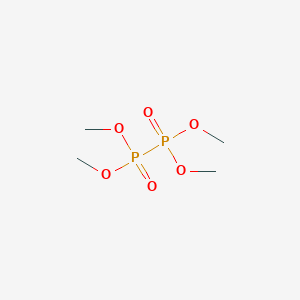
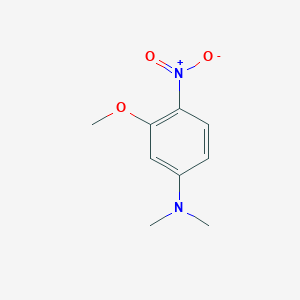
![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)